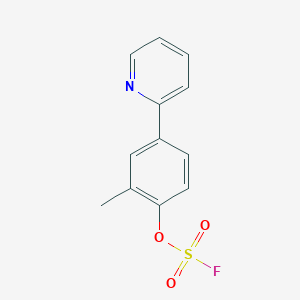

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

Description

Properties

IUPAC Name |

2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-9-8-10(11-4-2-3-7-14-11)5-6-12(9)17-18(13,15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBWNOITUJFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=N2)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-fluorosulfonyloxy-3-methylphenyl halide with pyridine under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine, often involve continuous flow processes to ensure high yield and purity . These methods are designed to be scalable and efficient, utilizing advanced techniques such as regioselective lithiation and transmetalation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique functional group allows for various chemical transformations, making it valuable in the development of new materials and catalysts.

Table 1: Chemical Transformations Involving 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

Potential Biological Applications

- Research indicates that 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine may exhibit biological activity, particularly in its interactions with enzymes and receptors. Its sulfonate group can enhance solubility and bioavailability, which is beneficial for pharmacological studies.

Case Study: Anticancer Activity

- A study assessed the compound's ability to inhibit cancer cell proliferation. In vitro tests showed significant growth inhibition in various cancer cell lines, suggesting potential as an anticancer agent.

Table 2: Anticancer Activity Data

Pharmaceutical Development

Lead Compound for Drug Development

- The compound is being explored as a lead for developing new pharmaceuticals, particularly targeting pain management and inflammatory diseases due to its potential as a TRPV1 antagonist.

Mechanism of Action

- The mechanism involves modulation of ion channels associated with pain pathways, which could lead to novel analgesic therapies.

Table 3: Pharmacological Properties

Industrial Applications

Specialty Chemicals Production

- In industrial settings, 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is utilized in the synthesis of specialty chemicals and advanced materials due to its unique properties.

Case Study: Material Science

- Its application in creating functionalized polymers has been documented, showcasing improvements in material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The fluorosulfonyloxy group distinguishes this compound from other pyridine derivatives. Below is a comparison of key physical properties with structurally related molecules:

| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine | 3-methylphenyl, -OSO₂F | ~327 (calculated) | Not reported | Fluorosulfonyloxy, pyridine |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine | 4-Cl, 4-OCH₃ | 466–545 | 268–287 | Chloro, methoxy, pyridine |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | 2-F, 4-F | 207.17 | Not reported | Fluoro, pyridine |

| 3-Methanesulfonyl-4-methyl-6-phenylpyridine | 3-SO₂CH₃, 4-CH₃, 6-Ph | 407.41 | Not reported | Sulfonyl, methyl, phenyl |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | 4-COOH, 3-F, 2-OH | 233.20 | Not reported | Carboxy, fluoro, hydroxyl |

Key Observations :

- The fluorosulfonyloxy group imparts higher molecular weight compared to smaller substituents like fluoro or methoxy.

- Melting points for halogenated analogs (e.g., chloro, bromo) range between 268–287°C, suggesting that bulky groups like fluorosulfonyloxy may further elevate melting points due to increased intermolecular forces .

- Sulfonyl-containing analogs (e.g., 3-methanesulfonyl) exhibit molecular weights comparable to the target compound, emphasizing the mass contribution of sulfonate groups .

Chemical Reactivity and Stability

The fluorosulfonyloxy group is a stronger electron-withdrawing group compared to halogens (Cl, Br) or alkoxy substituents, which significantly alters the compound's reactivity:

- Electrophilic Substitution : The electron-deficient pyridine ring may undergo nucleophilic aromatic substitution more readily than analogs with electron-donating groups (e.g., methoxy) .

- Hydrolytic Stability : Fluorosulfonates are generally more hydrolytically stable than chlorosulfonates but less stable than methanesulfonates, as seen in analogs like 3-methanesulfonyl-4-methylpyridine .

- Leaving Group Potential: The -OSO₂F group is a superior leaving group compared to -Cl or -OCH₃, making the compound a candidate for covalent bonding in inhibitor design .

Biological Activity

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a fluorosulfonyloxy group, which significantly influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound has the following chemical structure:

- IUPAC Name: 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

- CAS Number: 2411297-67-9

- Molecular Formula: C₁₂H₁₀FNO₃S

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in polar solvents |

The biological activity of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorosulfonyloxy group can undergo various chemical interactions, including:

- Nucleophilic Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles, leading to the formation of new derivatives with potentially altered biological activities.

- Oxidation and Reduction Reactions: These reactions can modify the compound's functional groups, influencing its reactivity and interaction with biological targets.

Biological Activity

Research indicates that 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-cancer Properties: There is evidence indicating that fluorinated pyridines can induce apoptosis in cancer cells. For instance, compounds similar to 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine have been shown to activate caspase pathways in various cancer cell lines, suggesting potential anti-tumor activity.

- Enzyme Inhibition: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated pyridines, including derivatives of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine, demonstrated their ability to inhibit cell proliferation in A549 human lung adenocarcinoma cells. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase-3 activation.

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of various fluorinated compounds, including 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. Key Variables :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DCM or Ethanol | |

| Catalyst | NaOH or Acetic Acid | |

| Reaction Time | 1–3 hours | |

| Yield Optimization | Slow addition of reagents, inert atmosphere |

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 for solubility. Key signals include:

- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm) .

- ¹³C-NMR : Pyridine carbons (δ 148–157 ppm), fluorosulfonyloxy quaternary carbons (δ 120–130 ppm) .

- FTIR : Confirm sulfonate (S=O stretch: 1130–1220 cm⁻¹) and pyridine ring (C=N stretch: 1590–1650 cm⁻¹) .

- X-ray Crystallography : Analyze dihedral angles (e.g., pyridine vs. benzene ring: ~35–50°) and bond lengths (C-F: ~1.34 Å) for steric/electronic effects .

Data Interpretation Example :

A dihedral angle of 46.31° (as in ) indicates moderate conjugation between substituents, affecting reactivity.

Basic: What safety protocols are critical during handling and storage?

Q. Methodological Answer :

Q. Critical Risks :

- Acute Toxicity : H302 (harmful if swallowed) .

- Environmental Hazard : PBT/vPvB assessment required due to fluorinated groups .

Advanced: How can computational modeling predict reactivity and regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to fluorosulfonyloxy group) .

- Activation Energy : Compare pathways for nitration (meta vs. para) using transition-state modeling.

- MD Simulations : Solvent effects (e.g., DCM vs. THF) on reaction kinetics .

Case Study : A related pyridine derivative showed 10 kJ/mol lower activation energy for meta-substitution, aligning with crystallographic data .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Dose-Response Analysis : Use Hill plots to assess EC₅₀ variability (e.g., enzyme inhibition vs. cellular assays) .

- Metabolite Profiling : LC-HRMS to identify degradation products (e.g., hydrolyzed sulfonate) causing false positives .

- Control Experiments : Test stability under assay conditions (pH 7.4, 37°C) for 24 hours .

Example : Inconsistent IC₅₀ values in kinase assays may arise from compound aggregation—verify via dynamic light scattering (DLS) .

Advanced: What strategies validate the compound’s role in catalytic applications (e.g., Suzuki coupling)?

Q. Methodological Answer :

- Catalytic Screening : Test Pd(OAc)₂ or NiCl₂ with ligands (XPhos) in DMF/H₂O (3:1). Monitor via TLC (Rf ~0.5 in ethyl acetate) .

- Kinetic Isotope Effect (KIE) : Compare kH/kD for C-H activation steps (deuterated vs. protiated substrates) .

- XPS Analysis : Confirm Pd(0) ↔ Pd(II) redox cycles via binding energy shifts (335–340 eV) .

Q. Methodological Answer :

- Dosing : Administer 10 mg/kg (IP) in rodent models; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .

- BBB Penetration : Measure logP (calculated: ~2.1) and P-gp efflux ratio (Caco-2 cells) .

- Metabolite ID : Use HRMS/MS to detect glutathione adducts (m/z +305.1) indicative of reactive intermediates .

Contradiction Note : Discrepancies in bioavailability may stem from species-specific CYP450 metabolism—cross-validate with human hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.